

Cross-Referencing NMR Data of (-)-Carvomenthone: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112

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For researchers and professionals in drug development and chemical analysis, accurate and reliable spectroscopic data is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for **(-)-Carvomenthone**, cross-referencing literature values to ensure data integrity and facilitate precise structural elucidation.

(-)-Carvomenthone, systematically known as (2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-one, is a saturated monoterpenoid ketone. Its stereochemistry plays a crucial role in its chemical and biological properties, making unambiguous characterization essential. This guide summarizes the reported ^1H and ^{13}C NMR chemical shifts for **(-)-Carvomenthone** and provides a detailed experimental protocol for acquiring high-quality NMR spectra for this compound.

Comparison of ^{13}C NMR Spectral Data

The following table summarizes the available ^{13}C NMR chemical shift data for a closely related isomer, 1,6-dihydrocarvone, which provides a valuable reference point in the absence of a comprehensive dataset for the specific **(-)-Carvomenthone** stereoisomer in readily available databases. The data was reported in CDCl_3 at 25.16 MHz.

Atom Number	Chemical Shift (ppm)
C=O	212.21
C(CH ₃) ₂	147.60
=CH ₂	109.64
CH	47.10
CH	46.90
CH ₂	44.72
CH ₂	34.99
CH ₂	30.85
CH ₃	20.46
CH ₃	14.36

Data sourced from PubChem CID 24473 for 1,6-dihydrocarvone.[\[1\]](#)

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of **(-)-Carvomenthone**.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified **(-)-Carvomenthone**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher.

- Tune and match the probe for both ^1H and ^{13}C frequencies.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the TMS signal in the ^1H spectrum is recommended.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans, depending on the sample concentration.
- Temperature: 298 K.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments).
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K.

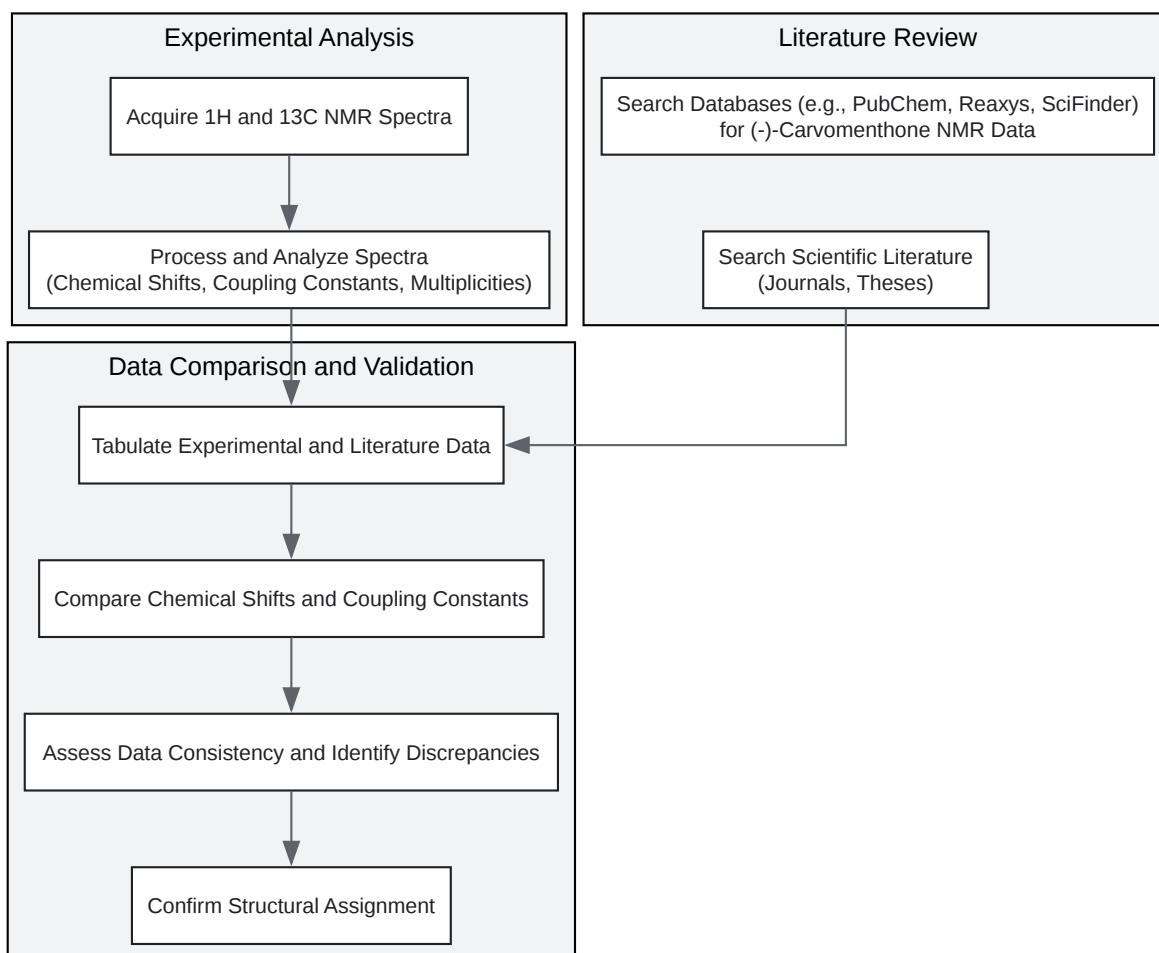
5. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the spectra manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and the CDCl_3 solvent peak to 77.16 ppm for ^{13}C .
- Integrate the signals in the ^1H spectrum.
- Analyze the multiplicities and coupling constants in the ^1H spectrum.

Logical Workflow for NMR Data Cross-Referencing

The following diagram illustrates the systematic process for cross-referencing experimentally obtained NMR data with literature values.

Workflow for Cross-Referencing NMR Data

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References

- 1. (-)-Carvone [webbook.nist.gov]
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